molecular formula C18H14N2O3S B2398129 (Z)-2-(3-ethoxy-4-hydroxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one CAS No. 1622998-01-9

(Z)-2-(3-ethoxy-4-hydroxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one

Cat. No.: B2398129
CAS No.: 1622998-01-9
M. Wt: 338.38
InChI Key: HTIIFTCLYXHKSC-YBEGLDIGSA-N
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Description

(Z)-2-(3-Ethoxy-4-hydroxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is a benzylidene-substituted heterocyclic compound featuring a benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one core. Its synthesis typically involves the condensation of 4,5-dihydro-1H-imidazol-2-thiol with ethyl chloroacetate and aromatic aldehydes (e.g., 3-ethoxy-4-hydroxybenzaldehyde) under reflux conditions in acetic acid with sodium acetate as a catalyst . The compound’s Z-configuration arises from the planar arrangement of the α,β-unsaturated carbonyl system, a structural motif critical for bioactivity .

Key functional groups include:

  • β-Phenyl-α,β-unsaturated carbonyl (PUSC) scaffold: Enhances electron delocalization and binding affinity to biological targets like tyrosinase .
  • 3-Ethoxy-4-hydroxybenzylidene substituent: Modulates solubility and steric interactions, influencing pharmacological potency .

Properties

IUPAC Name

(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-2-23-15-9-11(7-8-14(15)21)10-16-17(22)20-13-6-4-3-5-12(13)19-18(20)24-16/h3-10,21H,2H2,1H3/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIIFTCLYXHKSC-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-ethoxy-4-hydroxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H17N2O3S. The compound features a thiazole ring fused with an imidazole structure, which is known to confer various biological activities. The presence of the ethoxy and hydroxy substituents may enhance its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives containing benzothiazole motifs have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as those involving p53 and NF-kB.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)10.5Apoptosis induction
Compound BHeLa (cervical cancer)8.3NF-kB inhibition
This compoundA549 (lung cancer)TBDTBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies suggest that it may possess moderate activity against certain bacterial strains. Compounds with similar structures have demonstrated efficacy against Gram-positive bacteria by disrupting bacterial cell wall synthesis.

Acetylcholinesterase Inhibition

Given the structural similarities to known acetylcholinesterase inhibitors, there is potential for this compound to serve as a therapeutic agent in treating Alzheimer's disease. Compounds with thiazole rings have been shown to inhibit acetylcholinesterase effectively.

Case Studies

  • In vitro Studies : A series of compounds based on the imidazo-thiazole framework were synthesized and tested for their biological activity. One study reported an IC50 value of 5.0 µM for a related compound against acetylcholinesterase, indicating strong potential for cognitive enhancement applications in Alzheimer's treatment.
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets. Docking simulations suggest favorable interactions with acetylcholinesterase active sites.

Comparison with Similar Compounds

Tyrosinase Inhibitory Activity

Tyrosinase inhibitors with the benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one scaffold exhibit varying potencies depending on substituent patterns. Key analogs and their activities are summarized below:

Compound Name Substituents on Benzylidene IC₅₀ (µM) Inhibition Type Mechanism Notes Reference
(Z)-2-(3,4-Dihydroxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one 3,4-Dihydroxy 0.14 Competitive Suicide substrate behavior
(Z)-2-(2,4-Dihydroxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one 2,4-Dihydroxy 0.25 Competitive Monophenol-like binding
(Z)-5-(3-Hydroxy-4-Methoxybenzylidene)-2-Thioxothiazolidin-4-one (5-HMT) 3-Hydroxy-4-methoxy 18.1 Non-competitive PUSC scaffold interaction
Target Compound 3-Ethoxy-4-hydroxy Data pending Inferred competitive Ethoxy group may reduce polarity vs. hydroxy analogs

Key Findings :

  • Ortho-dihydroxy substituents (e.g., 3,4-dihydroxy) yield the lowest IC₅₀ (0.14 µM) due to strong hydrogen bonding with tyrosinase’s active site .
  • Methoxy/ethoxy groups reduce potency compared to hydroxy analogs (e.g., 5-HMT IC₅₀ = 18.1 µM vs. Compound I IC₅₀ = 5.0 µM) .
  • Suicide substrate behavior: Compounds with o-diphenolic groups (e.g., 3,4-dihydroxy derivatives) irreversibly inhibit tyrosinase by forming covalent adducts .

Structural Modifications and Bioactivity Trends

  • N-C Bond Cleavage : Cleaving the N-C bond in (Z)-2-(2,4-dihydroxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one generates (Z)-BPTT analogs, which retain tyrosinase inhibition but with altered pharmacokinetics .

Physical and Chemical Properties

Property Target Compound (Predicted) (Z)-2-(4-Isopropylbenzylidene) Analog (Z)-2-(Naphthalen-1-ylmethylene) Analog
Molecular Weight (g/mol) ~336 320.41 328.39
Density (g/cm³) ~1.3 1.28
Boiling Point (°C) ~500 511.3
LogP ~2.5 0.69 (pKa)

Note: Ethoxy and hydroxy groups in the target compound likely increase polarity compared to alkyl- or aryl-substituted analogs, affecting bioavailability .

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